molecular formula C17H30 B14295374 1,2,4-Tri-tert-butylcyclopenta-1,3-diene CAS No. 129337-16-2

1,2,4-Tri-tert-butylcyclopenta-1,3-diene

Cat. No.: B14295374
CAS No.: 129337-16-2
M. Wt: 234.4 g/mol
InChI Key: JFRDKRKJYXJTJZ-UHFFFAOYSA-N
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Description

1,2,4-Tri-tert-butylcyclopentadiene is an organometallic compound known for its bulky cyclopentadienyl ligand structure. This compound is characterized by the presence of three tert-butyl groups attached to a cyclopentadiene ring, specifically at the 1, 2, and 4 positions. The steric hindrance provided by the tert-butyl groups makes this compound unique and valuable in various chemical applications, particularly in the stabilization of metal complexes .

Chemical Reactions Analysis

1,2,4-Tri-tert-butylcyclopentadiene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopentadienone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopentadiene derivatives with reduced functional groups.

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, phase-transfer catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted cyclopentadiene derivatives .

Scientific Research Applications

1,2,4-Tri-tert-butylcyclopentadiene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,4-Tri-tert-butylcyclopentadiene primarily involves its role as a ligand in metal complexes. The bulky tert-butyl groups provide steric protection to the metal center, stabilizing high-spin complexes and preventing unwanted side reactions. This stabilization is crucial in catalytic processes, where the metal center must remain active and selective throughout the reaction .

Properties

CAS No.

129337-16-2

Molecular Formula

C17H30

Molecular Weight

234.4 g/mol

IUPAC Name

1,2,4-tritert-butylcyclopenta-1,3-diene

InChI

InChI=1S/C17H30/c1-15(2,3)12-10-13(16(4,5)6)14(11-12)17(7,8)9/h10H,11H2,1-9H3

InChI Key

JFRDKRKJYXJTJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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